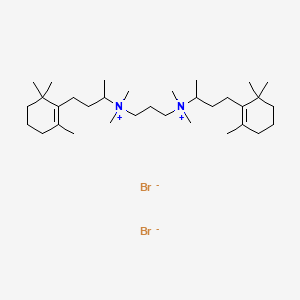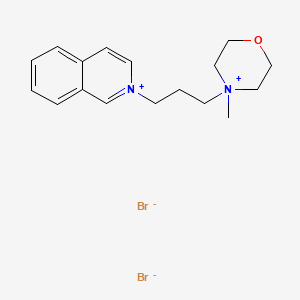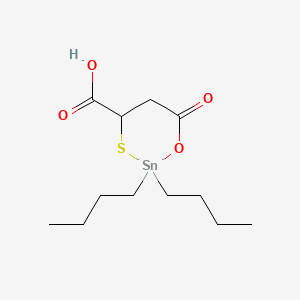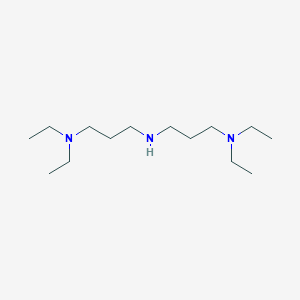
N'-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine is a chemical compound with a complex structure that includes multiple diethylamino groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine typically involves the reaction of N,N-diethylaminopropylamine with other chemical reagents under controlled conditions. One common method involves the use of methacryloyl chloride and chloroform, with hydroquinone as a stabilizer . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different amine oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-(trimethoxysilyl)propylamine: This compound has similar structural features but different functional groups.
N-(3-(Diethylamino)propyl)methacrylamide: Another related compound used in polymer chemistry.
Uniqueness
N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine is unique due to its specific arrangement of diethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions.
Propriétés
Numéro CAS |
6050-28-8 |
|---|---|
Formule moléculaire |
C14H33N3 |
Poids moléculaire |
243.43 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H33N3/c1-5-16(6-2)13-9-11-15-12-10-14-17(7-3)8-4/h15H,5-14H2,1-4H3 |
Clé InChI |
MUFLLFPHQQDPIW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



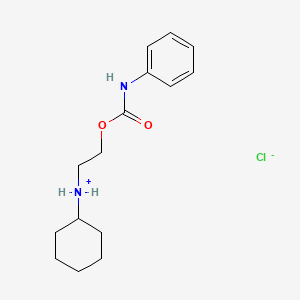
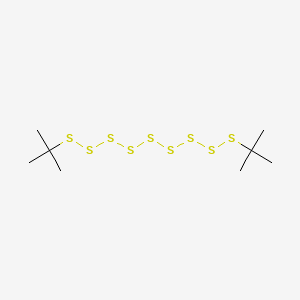



![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
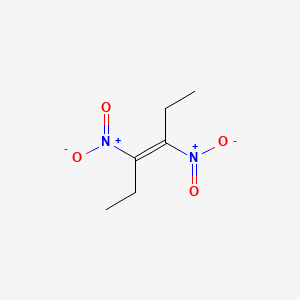


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
